molecular formula C14H14N2OS2 B5441240 N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide

N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide

Cat. No. B5441240
M. Wt: 290.4 g/mol
InChI Key: NXIOVQBAPPJTRZ-VNKDHWASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide is a chemical compound that has gained attention in the scientific community due to its potential biomedical applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide is not fully understood. However, it has been reported to act as a histone deacetylase inhibitor, leading to the inhibition of cancer cell growth. It has also been reported to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects:
N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide has been reported to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. It has also been reported to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, it has been reported to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide has several advantages and limitations for lab experiments. One advantage is its potential as an anticancer agent, making it a valuable tool for cancer research. Another advantage is its potential as an anti-inflammatory agent, making it a valuable tool for inflammation research. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide. One direction is the study of its mechanism of action, which is not fully understood. Another direction is the study of its potential as a treatment for various diseases, including cancer and inflammation. Additionally, further research is needed to determine its potential toxicity and any potential side effects.

Synthesis Methods

The synthesis of N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide involves the reaction of 2-aminothiophenol with 2-chloroacrylonitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl iodide to yield the final product. This method has been reported to yield a high purity product with a good yield.

Scientific Research Applications

N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2,4-hexadienamide has been studied for its potential biomedical applications. It has been reported to have anticancer activity, inhibiting the growth of various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, reducing the production of pro-inflammatory cytokines. Additionally, it has been reported to have antimicrobial activity, inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

(2E,4E)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)hexa-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c1-3-4-5-6-13(17)15-10-7-8-11-12(9-10)19-14(16-11)18-2/h3-9H,1-2H3,(H,15,17)/b4-3+,6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIOVQBAPPJTRZ-VNKDHWASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC(=O)NC1=CC2=C(C=C1)N=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C(=O)NC1=CC2=C(C=C1)N=C(S2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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